5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24N6O6 and its molecular weight is 492.492. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Treatment
A study by Nirogi et al. (2017) discusses the development of a compound structurally related to 5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole, designed as a potent serotonin 6 (5-HT6) receptor antagonist. It showed potential for treating cognitive disorders, particularly Alzheimer's disease, due to its high affinity and selectivity over various target sites. The compound exhibited oral bioavailability and could penetrate the brain, showing preclinical efficacy in enhancing acetylcholine levels in the hippocampus, which is crucial for memory and learning functions. This research signifies the role of such compounds in developing Alzheimer's treatments (Nirogi et al., 2017).
Molecular Structure Investigations
In 2021, Shawish et al. conducted a study involving the synthesis of s-triazine derivatives, which incorporate structures related to 5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole. The research focused on molecular structure analysis using X-ray crystallography, combined with Hirshfeld and DFT calculations. This study highlights the importance of such compounds in understanding molecular interactions and the design of new materials or drugs (Shawish et al., 2021).
Antimicrobial Studies
Rajkumar et al. (2014) explored the synthesis of piperazine derivatives, including compounds similar to 5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole, and evaluated their antimicrobial potential. The study found that some synthesized compounds displayed significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Rajkumar et al., 2014).
Cancer Research
Mahal et al. (2016) synthesized 5-(1-methyl-4-phenyl-imidazol-5-yl)indoles, structurally related to the compound , as analogs of combretastatin A-4. These compounds showed potent cytotoxic effects against multidrug-resistant cancer cells and disrupted microtubule cytoskeletons at low concentrations. This research suggests the potential of such compounds in developing new treatments for chemoresistant cancers (Mahal et al., 2016).
Mechanism of Action
Triazole derivatives
are known for their wide range of biological activities. They are often used in medicinal chemistry due to their diverse therapeutic applications, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Indole derivatives
, on the other hand, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .
The mode of action of these compounds can vary widely depending on their specific chemical structure and the biological target they interact with. They can act by binding to specific receptors, inhibiting enzymes, or interacting with DNA or RNA .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of action and the action environment can also vary widely and are influenced by factors such as the specific biological target, the presence of other drugs, and the patient’s physiological condition .
Future Directions
Given the diverse biological activities of indole derivatives, there is significant potential for further exploration and development of these compounds . Future research could focus on synthesizing new indole derivatives, including “5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole”, and testing their biological activities. Additionally, more detailed studies could be conducted to understand the mechanisms of action of these compounds.
Properties
IUPAC Name |
5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O6/c1-13-16(27-24(36-13)14-4-6-17(32-2)19(10-14)33-3)12-30-22(25)21(28-29-30)23(31)26-15-5-7-18-20(11-15)35-9-8-34-18/h4-7,10-11H,8-9,12,25H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPIKXWYYRKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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